molecular formula C17H17K B14503604 potassium;1-phenylpent-4-en-2-ylbenzene CAS No. 62901-72-8

potassium;1-phenylpent-4-en-2-ylbenzene

Cat. No.: B14503604
CAS No.: 62901-72-8
M. Wt: 260.41 g/mol
InChI Key: HMFCOPHTKOKUOM-UHFFFAOYSA-N
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Description

Potassium;1-phenylpent-4-en-2-ylbenzene is an organic compound that features a benzene ring substituted with a phenyl group and a pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;1-phenylpent-4-en-2-ylbenzene typically involves the coupling of a phenyl group with a pentenyl chain. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium;1-phenylpent-4-en-2-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acids

    Reduction: Secondary alcohols

    Substitution: Brominated benzene derivatives

Scientific Research Applications

Potassium;1-phenylpent-4-en-2-ylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium;1-phenylpent-4-en-2-ylbenzene involves its interaction with molecular targets through its benzene ring and pentenyl chain. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-donating and electron-withdrawing effects of its substituents . These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;1-phenylpent-4-en-2-ylbenzene is unique due to the presence of both a phenyl group and a pentenyl chain, which confer distinct chemical properties and reactivity. The potassium ion also enhances its solubility and reactivity in certain chemical environments, making it a valuable compound for specific applications .

Properties

CAS No.

62901-72-8

Molecular Formula

C17H17K

Molecular Weight

260.41 g/mol

IUPAC Name

potassium;1-phenylpent-4-en-2-ylbenzene

InChI

InChI=1S/C17H17.K/c1-2-9-17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15;/h2-8,10-13H,1,9,14H2;/q-1;+1

InChI Key

HMFCOPHTKOKUOM-UHFFFAOYSA-N

Canonical SMILES

C=CC[C-](CC1=CC=CC=C1)C2=CC=CC=C2.[K+]

Origin of Product

United States

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